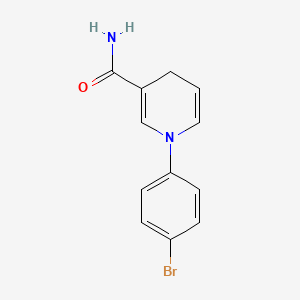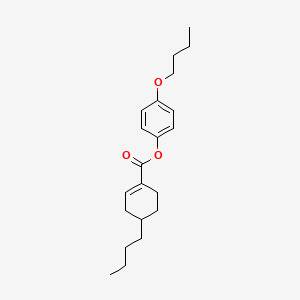
4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate is an organic compound that belongs to the class of cyclohexene carboxylates. This compound is characterized by the presence of a butoxyphenyl group and a butyl group attached to a cyclohexene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate typically involves the esterification of 4-butoxyphenol with 4-butylcyclohex-1-ene-1-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the butoxyphenyl group, where nucleophiles replace the butoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Nucleophiles like halides, amines, or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
4-Butoxyphenyl 4-butylcyclohexane-1-carboxylate: Similar structure but lacks the double bond in the cyclohexene ring.
4-Butoxyphenyl 4-butylbenzoate: Contains a benzene ring instead of a cyclohexene ring.
4-Butoxyphenyl 4-butylcyclohex-1-ene-1-acetate: Similar structure with an acetate group instead of a carboxylate group.
Uniqueness
4-Butoxyphenyl 4-butylcyclohex-1-ene-1-carboxylate is unique due to the presence of both a butoxyphenyl group and a butyl group attached to a cyclohexene ring, which imparts specific chemical and physical properties
Propiedades
Número CAS |
115498-55-0 |
|---|---|
Fórmula molecular |
C21H30O3 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(4-butoxyphenyl) 4-butylcyclohexene-1-carboxylate |
InChI |
InChI=1S/C21H30O3/c1-3-5-7-17-8-10-18(11-9-17)21(22)24-20-14-12-19(13-15-20)23-16-6-4-2/h10,12-15,17H,3-9,11,16H2,1-2H3 |
Clave InChI |
XXVRWNNJQNBUDH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(=CC1)C(=O)OC2=CC=C(C=C2)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


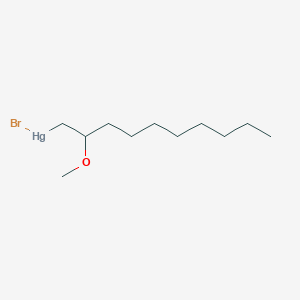
![4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14297414.png)
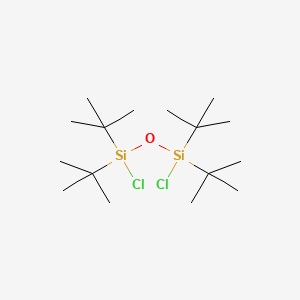
![4-{(E)-[(Furan-2-yl)(2-phenylhydrazinylidene)methyl]diazenyl}benzoic acid](/img/structure/B14297423.png)
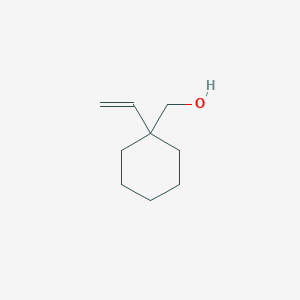
![Benzene, 1,1'-[nonylidenebis(thio)]bis-](/img/structure/B14297431.png)

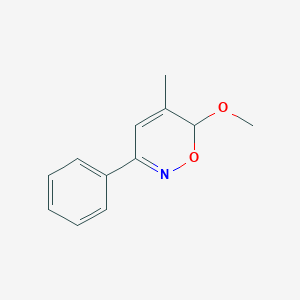
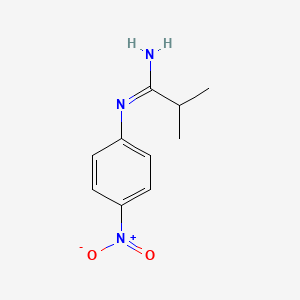
![1-(Tridecafluorohexyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14297449.png)
![(1-Methylbicyclo[2.2.2]octa-2,5-diene-2,3-diyl)bis(phenylmethanone)](/img/structure/B14297453.png)
![5-[(tert-Butylperoxy)methyl]oxolan-2-one](/img/structure/B14297462.png)

